4,6,7-Trimethyl-3H-benzofuran-2-one
CAS No.: 70950-48-0
Cat. No.: VC16999173
Molecular Formula: C11H12O2
Molecular Weight: 176.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70950-48-0 |
|---|---|
| Molecular Formula | C11H12O2 |
| Molecular Weight | 176.21 g/mol |
| IUPAC Name | 4,6,7-trimethyl-3H-1-benzofuran-2-one |
| Standard InChI | InChI=1S/C11H12O2/c1-6-4-7(2)9-5-10(12)13-11(9)8(6)3/h4H,5H2,1-3H3 |
| Standard InChI Key | JXXYXRFBCPVYOO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2CC(=O)OC2=C1C)C |
Introduction
Structural Characteristics of 4,6,7-Trimethyl-3H-benzofuran-2-one
The core structure of 4,6,7-trimethyl-3H-benzofuran-2-one consists of a bicyclic framework featuring a benzene ring fused to a furanone moiety. The methyl substituents at positions 4, 6, and 7 introduce steric and electronic modifications that influence the compound’s reactivity and physical properties. The IUPAC name, 4,6,7-trimethyl-3H-1-benzofuran-2-one, reflects this substitution pattern .
Molecular Geometry and Stereoelectronic Effects
The planar benzofuranone system is stabilized by conjugation between the aromatic benzene ring and the lactone carbonyl group. The methyl groups at positions 4 and 6 are ortho to the furanone oxygen, creating a sterically congested environment that may affect intermolecular interactions. Density functional theory (DFT) calculations on analogous benzofuranones suggest that methyl substituents increase ring strain marginally but enhance thermal stability due to hyperconjugative effects .
Table 1: Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 176.21 g/mol | |
| SMILES | CC1=CC(=C2CC(=O)OC2=C1C)C | |
| InChIKey | JXXYXRFBCPVYOO-UHFFFAOYSA-N |
Synthesis and Regioselective Functionalization
The synthesis of 4,6,7-trimethyl-3H-benzofuran-2-one can be achieved through modifications of established methods for benzofuranone derivatives. A prominent approach involves the reaction of substituted 3-hydroxy-2-pyrones with nitroalkenes, as demonstrated by Zhang and Beaudry .
Reaction Mechanism and Optimization
In this method, 3-hydroxy-4,6,7-trimethyl-2-pyrone reacts with a nitroalkene bearing ester groups under inert conditions to yield the target compound. The reaction proceeds via a tandem Michael addition-cyclization sequence, with the nitroalkene acting as a dienophile. The regioselectivity is governed by the electron-withdrawing effect of the ester group, directing the nitroalkene to the γ-position of the pyrone .
Table 2: Representative Synthesis Conditions
| Parameter | Value | Source |
|---|---|---|
| Starting Material | 3-Hydroxy-4,6,7-trimethyl-2-pyrone | |
| Nitroalkene | Methyl 3-nitrobut-3-enoate | |
| Solvent | 1,4-Dioxane | |
| Temperature | 80–100°C | |
| Yield | 58–76% |
Post-Synthetic Modifications
The lactone ring in 4,6,7-trimethyl-3H-benzofuran-2-one can be further functionalized. For example, triflation of the carbonyl oxygen followed by palladium-catalyzed cross-coupling reactions introduces aryl or alkynyl groups at the 2-position, as shown in analogous compounds . Such transformations expand the compound’s utility in creating diversely substituted benzofurans.
Physicochemical Properties
The physical and spectral properties of 4,6,7-trimethyl-3H-benzofuran-2-one are critical for its identification and application.
Spectroscopic Characterization
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IR Spectroscopy: The lactone carbonyl stretch appears at , consistent with related benzofuranones .
-
NMR: Key signals include a triplet at (aromatic H-5) and singlets for the methyl groups at .
-
HRMS: The molecular ion peak at confirms the molecular formula .
Thermal Stability and Solubility
The compound exhibits moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF). Its melting point is estimated at based on analogs . Thermogravimetric analysis (TGA) of similar benzofuranones shows decomposition onset above , suggesting robustness for high-temperature applications .
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